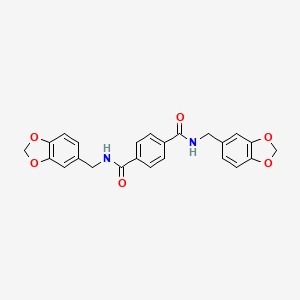

N,N'-bis(1,3-benzodioxol-5-ylmethyl)terephthalamide

Overview

Description

“N,N’-bis(1,3-benzodioxol-5-ylmethyl)terephthalamide” is a small molecule that has been studied for its potential therapeutic applications . It has been identified as an orally bioavailable, selective, and potent inverse agonist of the human C5a receptor .

Molecular Structure Analysis

The molecular formula of “N,N’-bis(1,3-benzodioxol-5-ylmethyl)terephthalamide” is C18H16N2O6. The molecular weight is 356.3g/mol. The exact molecular structure is not provided in the available resources.Scientific Research Applications

C5a Receptor Inverse Agonist

The compound has been identified as a novel, orally bioavailable C5a receptor inverse agonist . It inhibits C5a-stimulated responses, including guanosine 5’-3-O-(thio)triphosphate binding, Ca(2+) mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis in various cell types . This suggests that it may be a promising new entity for the treatment of human inflammatory diseases .

Analytical Chemistry

A reversed-phase high-performance liquid chromatography (RP-HPLC) technique has been developed for evaluating N,N’-dibutylterephthalamide, N,N’-dimethylterephthalamide, N,N’-bis(2-hydroxyethyl)terephthalamide, and terephthalic dihydrazide obtained through aminolytic depolymerization of polyethylene terephthalate waste . This technique enables accurate and reliable separation, quantification, and characterization of these compounds .

Coordination Polymers

The compound has been used in the synthesis of coordination polymers . These polymers have potential applications in a variety of areas, including catalysis, gas storage, and drug delivery .

Pharmaceutical Research

Due to its unique properties, the compound is a promising target for pharmaceutical research . It could potentially be used in the development of new drugs, particularly those aimed at treating inflammatory diseases .

Waste Management

The compound has been identified as a depolymerized end product of polyethylene terephthalate waste . This suggests potential applications in waste management and recycling .

Material Science

The compound’s role in the formation of coordination polymers suggests potential applications in material science . Coordination polymers have unique properties that make them useful in the development of new materials .

Mechanism of Action

Target of Action

The primary target of N,N’-bis(1,3-benzodioxol-5-ylmethyl)terephthalamide is the human C5a receptor (C5aR) . The C5aR is part of the complement system, an innate immune mechanism of host defense. It has three effector arms: the C3a receptor, the C5a receptor (C5aR), and the membrane attack complex .

Mode of Action

N,N’-bis(1,3-benzodioxol-5-ylmethyl)terephthalamide acts as a small-molecule, orally bioavailable, selective, and potent inverse agonist of the human C5aR . It inhibits C5a-stimulated responses, including guanosine 5’-3-O-(thio)triphosphate binding, Ca(2+) mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis in various cell types .

Biochemical Pathways

The compound affects the biochemical pathways related to the C5aR. By acting as an inverse agonist, it inhibits the inflammatory and immune-enhancing properties of C5a and its classical receptor .

Pharmacokinetics

The compound is orally bioavailable, which means it can be administered orally and can reach the bloodstream to exert its therapeutic effects

Result of Action

The compound effectively inhibits C5a-induced neutropenia in gerbil and cynomolgus macaque in vivo . This suggests that it may have potential therapeutic benefits in conditions where neutropenia is a concern.

properties

IUPAC Name |

1-N,4-N-bis(1,3-benzodioxol-5-ylmethyl)benzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(25-11-15-1-7-19-21(9-15)31-13-29-19)17-3-5-18(6-4-17)24(28)26-12-16-2-8-20-22(10-16)32-14-30-20/h1-10H,11-14H2,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMGVSSQFCJPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-[1,3-phenylenebis(methylene)]bis(3-fluorobenzamide)](/img/structure/B3436449.png)

![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3436453.png)

![N,N'-bis[2-(aminocarbonyl)phenyl]pentanediamide](/img/structure/B3436465.png)

![4-[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3436483.png)

![3-[(2-chlorophenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B3436501.png)

![N-[4-(aminosulfonyl)benzyl]-5-bromo-2-furamide](/img/structure/B3436511.png)

![N-(4-chlorobenzyl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B3436519.png)

![2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B3436524.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-phenylthiourea](/img/structure/B3436533.png)